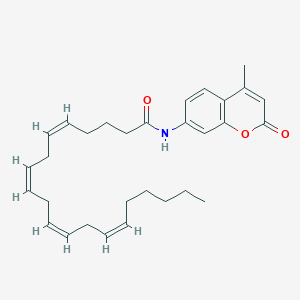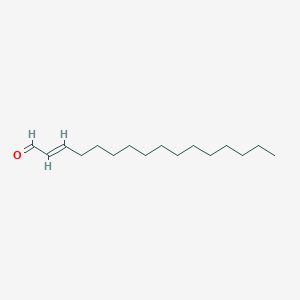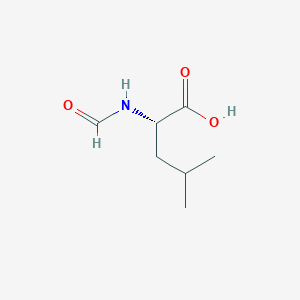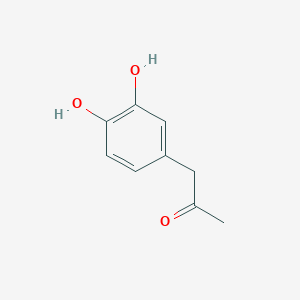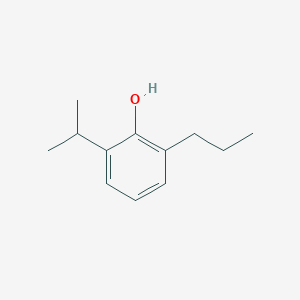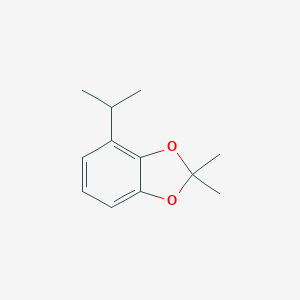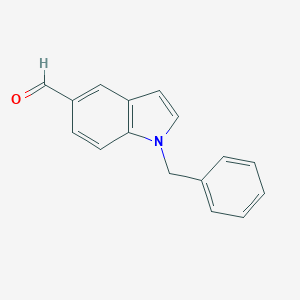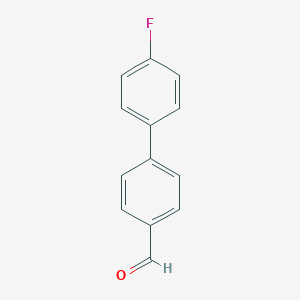
11-(Dansylamino)undecansäure
Übersicht
Beschreibung
11-(Dansylamino)undecansäure, allgemein bekannt als DAUDA, ist ein umgebungssensitives fluoreszierendes Fettsäureanalogon. Es wird in der biochemischen Forschung häufig eingesetzt, da es seine Fluoreszenzemissionsspektren bei Bindung an Proteine ändern kann. Diese Eigenschaft macht es zu einem wertvollen Werkzeug zur Untersuchung von Protein-Ligand-Wechselwirkungen, insbesondere im Kontext von Fettsäure-bindenden Proteinen .
Wissenschaftliche Forschungsanwendungen
11-(Dansylamino)undecansäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als fluoreszierende Sonde verwendet, um die Bindungsinteraktionen von Fettsäuren mit Proteinen zu untersuchen.
Medizin: Wird bei der Entwicklung von Diagnosetests und bei der Untersuchung des Lipidstoffwechsels eingesetzt.
Industrie: Anwendung in der Formulierung von Fluoreszenzfarbstoffen und bei der Entwicklung von Biosensoren.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beruht hauptsächlich auf seiner Wechselwirkung mit Fettsäure-bindenden Proteinen. Nach der Bindung erfährt die Verbindung eine Änderung ihrer Fluoreszenzemissionsspektren, die überwacht werden kann, um die Bindungsaffinität und -kinetik der Wechselwirkung zu untersuchen. Zu den molekularen Zielstrukturen gehören verschiedene Fettsäure-bindende Proteine, und die beteiligten Wege sind mit dem Lipidstoffwechsel und -transport verbunden .
Wirkmechanismus
Target of Action
11-(Dansylamino)undecanoic acid, also known as DAUDA, is an environment-sensitive fluorescent fatty acid analogue . It primarily targets fatty acid-binding proteins , specifically the Schistosoma mansoni Sm14 fatty acid-binding protein . It also binds with high affinity to bovine and human serum albumin (BSA and HSA) at three sites .
Mode of Action
DAUDA interacts with its targets by altering its intensities and fluorescent emission spectra upon entry into binding proteins . This change in fluorescence allows DAUDA to be used as a probe to determine the relative affinity of natural fatty acids for its target proteins .
Biochemical Pathways
It is known that dauda is used to determine the relative affinity of natural fatty acids for polymorphs of the schistosoma mansoni sm14 fatty acid-binding protein . This suggests that DAUDA may play a role in fatty acid metabolism and transport.
Result of Action
The primary result of DAUDA’s action is the alteration of its intensities and fluorescent emission spectra on entry into binding proteins . This allows DAUDA to be used as a probe to determine the relative affinity of natural fatty acids for its target proteins .
Action Environment
DAUDA is described as an environment-sensitive fluorescent fatty acid analogue . This suggests that the action, efficacy, and stability of DAUDA may be influenced by the environment in which it is present.
Safety and Hazards
While specific safety and hazard information for DAUDA is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical substances .
Biochemische Analyse
Biochemical Properties
11-(Dansylamino)undecanoic acid plays a significant role in biochemical reactions by serving as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules, providing insights into their binding sites and affinities. For instance, 11-(Dansylamino)undecanoic acid binds with high affinity to human serum albumin (HSA) and bovine serum albumin (BSA) at multiple sites . The compound’s fluorescence properties change upon binding, allowing researchers to study the relative affinities of natural fatty acids for different binding sites .
Cellular Effects
11-(Dansylamino)undecanoic acid influences various cellular processes by interacting with cell membrane proteins and intracellular binding proteins. Its effects on cell function include alterations in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to study the binding sites of medium-chain fatty acids on human serum albumin, providing insights into how these interactions affect cellular functions .
Molecular Mechanism
The molecular mechanism of 11-(Dansylamino)undecanoic acid involves its binding interactions with biomolecules. The compound binds to specific sites on proteins, such as human serum albumin, and alters its fluorescence properties. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 11-(Dansylamino)undecanoic acid binds to the bilirubin-binding sites of albumin, which are distinct from the primary long-chain fatty acid-binding sites . This interaction provides valuable information about the binding affinities and specificities of different fatty acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-(Dansylamino)undecanoic acid can change over time due to its stability and degradation. The compound is stable at room temperature but should be protected from light to prevent degradation . Long-term studies have shown that 11-(Dansylamino)undecanoic acid maintains its fluorescence properties for extended periods, making it suitable for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 11-(Dansylamino)undecanoic acid vary with different dosages in animal models. At lower doses, the compound effectively binds to target proteins and provides valuable insights into their binding sites. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s fluorescence properties can be used to determine the relative affinities of natural fatty acids for different binding sites in animal models .
Metabolic Pathways
11-(Dansylamino)undecanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate fatty acid metabolism. The compound’s ability to bind to specific sites on proteins, such as human serum albumin, allows researchers to study the metabolic flux and changes in metabolite levels . This information is crucial for understanding the role of fatty acids in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 11-(Dansylamino)undecanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s fluorescence properties enable researchers to track its localization and accumulation in different cellular compartments . This information is essential for understanding how fatty acids are transported and distributed within cells and tissues.
Subcellular Localization
11-(Dansylamino)undecanoic acid exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of 11-(Dansylamino)undecanoic acid provides valuable insights into its role in cellular processes and its interactions with other biomolecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 11-(Dansylamino)undecansäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit Undecansäure.
Dansylierung: Die Undecansäure wird mit Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) in Gegenwart einer Base wie Triethylamin umgesetzt. Diese Reaktion bildet das dansylierte Zwischenprodukt.
Reinigung: Das Produkt wird dann mit Techniken wie Säulenchromatographie gereinigt, um reine this compound zu erhalten.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für DAUDA nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und der Einsatz großtechnischer Reinigungsverfahren wie Kristallisation oder industrieller Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
11-(Dansylamino)undecansäure durchläuft verschiedene Arten von chemischen Reaktionen:
Substitutionsreaktionen: Die Dansylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen durchlaufen, insbesondere an der Fettsäurekette.
Häufige Reagenzien und Bedingungen
Substitution: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, und die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) durchgeführt.
Oxidation: Als Oxidationsmittel können Kaliumpermanganat oder Chromtrioxid verwendet werden.
Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann eine nukleophile Substitution verschiedene dansylierte Derivate ergeben, während Oxidation und Reduktion die Fettsäurekette modifizieren können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
11-(Dansylamino)capronsäure: Ein weiteres dansyliertes Fettsäureanalogon mit einer kürzeren Kohlenstoffkette.
11-(Dansylamino)laurinsäure: Ähnliche Struktur, aber mit einer längeren Kohlenstoffkette.
Einzigartigkeit
11-(Dansylamino)undecansäure ist einzigartig aufgrund seiner spezifischen Kettenlänge, die ein optimales Gleichgewicht zwischen Hydrophobizität und Fluoreszenzemfindlichkeit bietet. Dies macht es besonders nützlich für die Untersuchung einer Vielzahl von Fettsäure-bindenden Proteinen und ihrer Wechselwirkungen .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, diese zu stellen!
Eigenschaften
IUPAC Name |
11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGVMDMVJGHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223302 | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73025-02-2 | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





